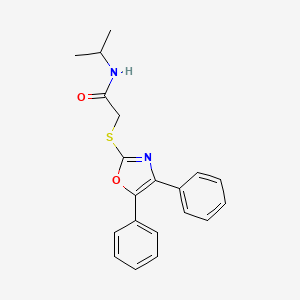

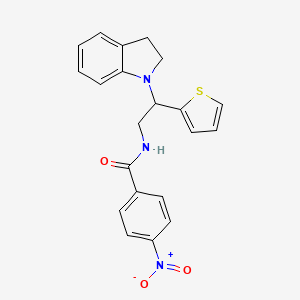

![molecular formula C11H8F3NO B2940149 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-58-4](/img/structure/B2940149.png)

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole

Vue d'ensemble

Description

The compound “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” were not found, pyrroles can generally be synthesized using the Paal-Knorr Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Applications De Recherche Scientifique

Pharmaceutical Research

The trifluoromethoxy group is known to enhance biological activity in various compounds. It’s plausible that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could be investigated for potential pharmaceutical applications, such as anti-proliferative or anti-cancer agents, due to the presence of this group .

Synthetic Intermediate

Compounds with the trifluoromethoxy phenyl group often serve as intermediates in chemical synthesis, particularly in medicinal chemistry. This suggests that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might be used in the synthesis of more complex molecules for drug development .

Electrochromic Materials

The related compound polydithienylpyrroles with a trifluoromethoxy phenyl group has been used in electrochromic materials. Therefore, “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could potentially be applied in the development of electrochromic devices and coatings .

Anesthetic Agents

Trifluoromethyl ethers, which share a similar trifluoromethoxy group, are components of anesthetic agents like Sevoflurane®. This implies that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might have applications in anesthesiology research .

Antimicrobial Agents

Given that biguanide derivatives with a trifluoromethoxy phenyl group have been studied for their antimicrobial properties, it’s conceivable that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could also be explored for use as an antimicrobial agent .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGWSGFNZMAYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

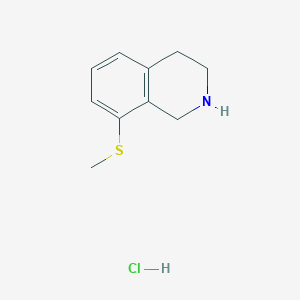

![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)

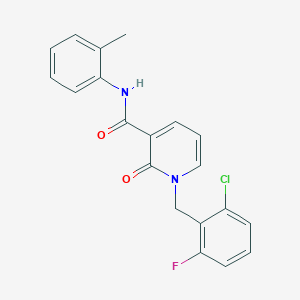

![4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)

![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)